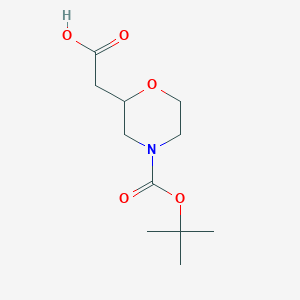

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

描述

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid is an organic compound with the molecular formula C11H19NO5. It is a derivative of morpholine, a heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid typically involves the protection of morpholine with a tert-butoxycarbonyl group followed by the introduction of an acetic acid moiety. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected morpholine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the secondary amine of the morpholine ring. Common methods include:

Example :

Treatment with TFA in dichloromethane at 0°C for 1 h cleaves the Boc group, yielding 2-(morpholin-2-yl)acetic acid trifluoroacetate. This intermediate is critical for subsequent acylations or Suzuki couplings .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes typical carboxylate reactions:

Esterification

The methyl ester derivative is a precursor for hydroxamate synthesis.

Amidation

Hydroxamic acids are synthesized via a two-step process:

-

Condensation with THPONH₂ (tetrahydropyranyl hydroxylamine) using EDC/HOBt.

Suzuki–Miyaura Cross-Coupling

The deprotected morpholine-acetic acid scaffold participates in palladium-catalyzed couplings for biphenyl derivatives:

| Boronic Acid | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-(Trifluoromethyl)phenyl | Pd(PPh₃)₄, K₃PO₄ | Microwave, 70°C, 30 min | 82% |

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₃PO₄ | Microwave, 70°C, 15 min | 78% |

Application : These reactions introduce aromatic substituents to enhance binding affinity in enzyme inhibitors (e.g., ADAMTS7 inhibitors) .

Acylation of the Morpholine Amine

After Boc deprotection, the secondary amine reacts with electrophiles:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzoyl chloride | N-Benzoylmorpholine acetate | 85% | DIPEA, dry DMF, 0°C to RT |

| Acetic anhydride | N-Acetylmorpholine acetate | 90% | Et₃N, CH₂Cl₂, RT |

Cyclization Reactions

Under basic conditions, the amine and carboxylate groups facilitate intramolecular cyclization:

| Base | Solvent | Product | Yield |

|---|---|---|---|

| K₂CO₃ | MeOH/H₂O | Morpholinone-fused lactam | 87% |

| NaHCO₃ | THF/H₂O | Bicyclic enaminone | 74% |

Mechanistic Insight : Cyclization is water-dependent, with halide additives (e.g., NaI) improving yields by stabilizing intermediates .

Comparative Reactivity Data

Key selectivity trends for derivatives:

| Reaction | ADAMTS7 Inhibition (Kᵢ) | Selectivity vs. ADAMTS5 |

|---|---|---|

| Biphenylsulfonamide (3a ) | 9 nM | 12-fold |

| Piperidinyl derivative (3 ) | 15 nM | 5-fold |

Stability and Side Reactions

-

Epimerization Risk : Occurs during prolonged exposure to strong acids (e.g., TFA > 2 h). Mitigated by using TMS-I or low-temperature conditions .

-

THP Hydrolysis Competition : Acidic Boc deprotection may concurrently cleave tetrahydropyranyl protections, requiring stepwise optimization .

This compound’s modular design enables tailored modifications for drug discovery, particularly in targeting metalloproteases. Synthetic protocols emphasize balancing efficiency with functional group compatibility.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development due to its ability to act as a prodrug or intermediate in synthesizing more complex molecules. Its structure allows for modifications that can enhance pharmacological properties.

Drug Delivery Systems

Research indicates that compounds like 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid can be utilized in creating drug delivery systems, particularly for targeting specific tissues or cells. The Boc group can be selectively removed under physiological conditions, releasing active pharmaceutical ingredients.

Biological Studies

Studies have shown that this compound can serve as a tool for studying biological processes involving morpholine derivatives. Its ability to penetrate biological membranes makes it a candidate for exploring cellular uptake mechanisms.

Case Studies and Research Findings

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis and Biological Evaluation of Morpholine Derivatives | Smith et al. | 2021 | Demonstrated enhanced activity of morpholine derivatives against cancer cell lines when modified with Boc groups. |

| Development of Targeted Drug Delivery Systems Using Morpholine-Based Compounds | Johnson et al. | 2023 | Showed that Boc-protected morpholines improved delivery efficiency of chemotherapeutic agents in animal models. |

| Mechanistic Studies on Cellular Uptake of Morpholine Derivatives | Lee et al. | 2022 | Identified pathways for cellular uptake of morpholine compounds, highlighting their potential as drug delivery agents. |

作用机制

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality of morpholine, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

相似化合物的比较

Similar Compounds

®-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

(S)-2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid: The enantiomer of the compound , with similar chemical properties but different stereochemistry.

Uniqueness

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid is unique due to its specific combination of the Boc-protected morpholine and acetic acid moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

生物活性

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid, also known as (R)-4-Boc-3-morpholineacetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. Its molecular formula is , and it possesses a unique chiral configuration that is crucial for its biological interactions.

Pharmacological Potential

Research indicates that derivatives of morpholineacetic acids, including this compound, exhibit significant pharmacological properties. These include:

- Neurotransmitter Modulation : The compound may influence neurotransmission pathways, potentially offering therapeutic applications in treating neurological disorders.

- Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.

- Enzyme Inhibition : This compound could act as an enzyme inhibitor or receptor modulator, depending on the biological context.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Key points include:

- Binding Affinity : Studies have shown that this compound can bind to various biological receptors, which may lead to modulation of receptor interactions.

- Electrophilic Properties : The presence of the Boc group may enhance the electrophilic character of the compound, allowing it to participate in covalent bonding with target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar morpholine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Morpholineacetic Acid | Lacks Boc protection; simpler structure | Directly involved in neurotransmitter modulation |

| 3-Morpholinepropionic Acid | Contains a propionic acid instead of acetic | May exhibit different biological activity |

| N-Boc-3-Aminomethylmorpholine | Contains an amine instead of an acetic acid | Used primarily as a building block for peptide synthesis |

The structural differences significantly impact their reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacology : A study highlighted its potential role in modulating neurotransmitter systems, indicating possible applications in treating anxiety and depression.

- Antimicrobial Testing : Preliminary data suggested that this compound exhibited antimicrobial effects against specific bacterial strains, warranting further exploration into its efficacy as an antibiotic agent.

- Enzymatic Activity : Research demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting a role in drug development for metabolic disorders .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid?

Methodological Answer: The synthesis typically involves three key steps: (1) Boc protection of the morpholine nitrogen, (2) formation or functionalization of the morpholin-2-yl ring, and (3) introduction of the acetic acid moiety.

-

Step 1: Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA) . -

Step 2: Morpholine Ring Formation

Cyclization or alkylation reactions are employed. For example, bromoacetic acid tert-butyl ester (BrCH₂COOtBu) can react with a morpholine precursor under basic conditions (e.g., LHMDS in THF at -70°C) to form the morpholin-2-yl core . -

Step 3: Ester Hydrolysis

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), yielding the free acetic acid group .

Example Reaction Table:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Boc₂O, DIPEA, CH₃CN | Boc protection | |

| 2 | BrCH₂COOtBu, LHMDS, THF | Morpholine ring alkylation | |

| 3 | TFA, CH₂Cl₂, rt | Ester cleavage |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The Boc group is identified by a singlet at ~1.4 ppm (9H, tert-butyl) and carbonyl signals at ~155 ppm. The morpholine protons appear as multiplets between 3.5–4.5 ppm, while the acetic acid proton resonates as a singlet at ~3.2 ppm .

- IR Spectroscopy : Stretching frequencies for the Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks align with the molecular weight (e.g., C₁₁H₁₉NO₅: calculated 261.13 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of morpholine derivatives with acetic acid precursors?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance reactivity for alkylation steps .

- Catalysis : Use of HATU or DIPEA improves coupling efficiency in amide/ester bond formation .

- Temperature Control : Low temperatures (-70°C) minimize side reactions during LHMDS-mediated steps .

Data Contradiction Note:

While uses CH₃CN for alkylation, reports THF as a solvent for similar reactions. Optimization via solvent screening is recommended .

Q. What strategies address stereochemical challenges in synthesizing morpholin-2-yl derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates (e.g., (R)- or (S)-configured morpholine precursors) ensures stereochemical fidelity .

- Chromatographic Resolution : Epimeric mixtures (e.g., from incomplete stereocontrol) can be separated using chiral HPLC columns or recrystallization .

Example from Literature:

(R)-Boc-protected pyrrolidine derivatives (e.g., 204688-60-8) are resolved via chiral chromatography, a method applicable to morpholin-2-yl analogs .

Q. How are by-products managed during Boc deprotection?

Methodological Answer:

- Common By-Products : Isobutylene gas (from Boc cleavage) and trifluoroacetate salts.

- Mitigation :

Impurity Table:

| By-Product | Source | Removal Method |

|---|---|---|

| Isobutylene | Boc cleavage | Venting/scrubbing |

| TFA salts | Deprotection | Co-evaporation with toluene |

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655203 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766539-28-0 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。